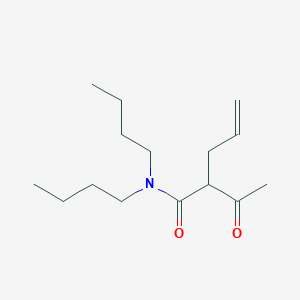![molecular formula C22H24N2O2 B14261371 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol CAS No. 163122-31-4](/img/structure/B14261371.png)
2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol is an organic compound with a complex structure that includes two phenol groups and a dimethyl-substituted phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under oxidative conditions.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The fully reduced form of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.
Industry: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol involves its ability to form stable complexes with metal ions. This is due to the presence of nitrogen and oxygen donor atoms in its structure, which can coordinate with metal centers. The compound’s antioxidant properties are attributed to the phenol groups, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-phenylenediamine: Similar in structure but lacks the phenol groups.
4,5-Dimethyl-1,2-phenylenediamine: Another related compound used in the synthesis of various derivatives.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Shares a similar core structure but with different functional groups.
Uniqueness
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol is unique due to its combination of phenol and diamine functionalities, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions
Properties
CAS No. |
163122-31-4 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylamino]-4,5-dimethylanilino]methyl]phenol |
InChI |
InChI=1S/C22H24N2O2/c1-15-11-19(23-13-17-7-3-5-9-21(17)25)20(12-16(15)2)24-14-18-8-4-6-10-22(18)26/h3-12,23-26H,13-14H2,1-2H3 |
InChI Key |
VPVVAUNAVPTQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)NCC2=CC=CC=C2O)NCC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


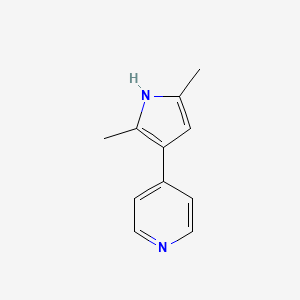
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
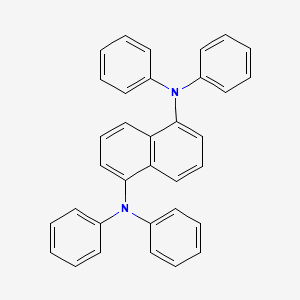
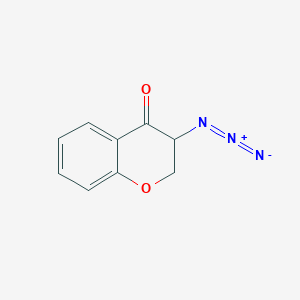
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
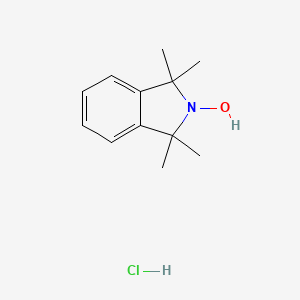

![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)


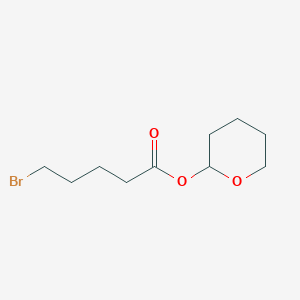
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)

